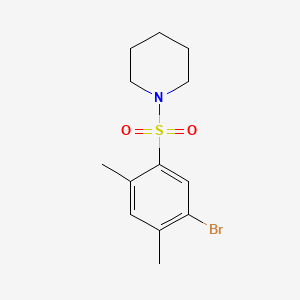

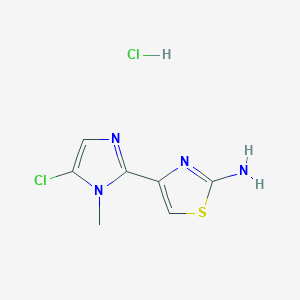

![molecular formula C15H11Cl2F3N2O3 B2917813 2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate CAS No. 338783-83-8](/img/structure/B2917813.png)

2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an organic molecule that contains a carbamate group (N-CO-O), a pyridine group (a six-membered ring with one nitrogen atom), and a trifluoroethyl group (C-CF3). These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or electron diffraction . Without specific data, it’s hard to provide a detailed structure analysis.Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, and refractive index can be determined experimentally . The presence of the trifluoroethyl group could make the compound more lipophilic, which could affect its solubility and reactivity .Applications De Recherche Scientifique

Synthesis and Photoredox Catalysis

- Facile and Efficient Synthesis : Research on the synthesis of photoaffinity reagents highlights the use of stable carbamate intermediates in the synthesis process, showcasing the utility of carbamates in constructing complex molecules for scientific applications (Chehade & Spielmann, 2000).

Trifluoromethylation Techniques

- Regioselective Trifluoromethylation : A study on trifluoromethyl group-containing N-heteroaromatics presents a method for the synthesis through highly regioselective addition, useful in pharmaceuticals and agrochemicals, highlighting the importance of trifluoromethylation in modifying chemical structures for enhanced activity (Nishida et al., 2014).

Applications in Organic Synthesis

- One-Pot Formation of Substituted Pyridinium Salts : Research on the synthesis of nicotine and analogs through addition of aminopenta-2,4-dienals onto N-acyliminium ions demonstrates the versatility of carbamate intermediates in synthesizing complex nitrogen-containing heterocycles, relevant for drug discovery and development (Peixoto et al., 2010).

Photoredox Systems for Fluoromethylation

- Photoredox-Catalyzed Fluoromethylation : A study on the development of protocols for tri- and difluoromethylation of various skeletons using photoredox catalysis showcases the role of photocatalysts in facilitating radical reactions, which is critical for the synthesis of organofluorine compounds, indicating the importance of fluoromethylation in enhancing the properties of pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Orientations Futures

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F3N2O3/c16-10-4-3-9(6-11(10)17)7-22-5-1-2-12(13(22)23)21-14(24)25-8-15(18,19)20/h1-6H,7-8H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYBFHJVZTTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)NC(=O)OCC(F)(F)F)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)

![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)

![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)

![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)

![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)

![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)

![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)